molecular formula C13H14N2O3 B1442575 (2,7,8-trimethyl-4-oxoquinazolin-3(4H)-yl)acetic acid CAS No. 1322604-42-1

(2,7,8-trimethyl-4-oxoquinazolin-3(4H)-yl)acetic acid

Cat. No.: B1442575
CAS No.: 1322604-42-1
M. Wt: 246.26 g/mol
InChI Key: BNMWTNMTRVDSPM-UHFFFAOYSA-N
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Description

(2,7,8-Trimethyl-4-oxoquinazolin-3(4H)-yl)acetic acid is a quinazolinone derivative characterized by a fused bicyclic aromatic ring system with a ketone group at position 4 and acetic acid moiety at position 2. The 2,7,8-trimethyl substituents on the quinazolinone core distinguish it from simpler analogs. Quinazolinones are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The acetic acid group enhances solubility and facilitates interactions with biological targets, such as enzymes or receptors, through hydrogen bonding or ionic interactions.

Properties

IUPAC Name

2-(2,7,8-trimethyl-4-oxoquinazolin-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-7-4-5-10-12(8(7)2)14-9(3)15(13(10)18)6-11(16)17/h4-5H,6H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNMWTNMTRVDSPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=O)N(C(=N2)C)CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Identity and Properties
(2,7,8-trimethyl-4-oxoquinazolin-3(4H)-yl)acetic acid, commonly referred to as TMQA, is an organic compound with the molecular formula C13H14N2O3 and a molecular weight of 246.26 g/mol. Its structure includes a quinazoline core that is modified with acetic acid functionality, which is significant for its biological activity. The compound is characterized by its potential therapeutic applications and has been the subject of various studies exploring its pharmacological properties.

Pharmacological Properties

Research indicates that TMQA exhibits various biological activities that may be beneficial in therapeutic contexts. Notably, it has been evaluated for its inhibitory effects on cyclooxygenase enzymes, which are critical in the inflammatory response.

  • Cyclooxygenase Inhibition : A study showed that derivatives of quinazoline compounds, including TMQA, were synthesized and tested for their ability to inhibit cyclooxygenase-2 (COX-2) and cyclooxygenase-1 (COX-1). Among these compounds, some exhibited significant selectivity towards COX-2 inhibition, indicating potential anti-inflammatory properties .

The biological activity of TMQA can be attributed to its interaction with specific enzymes and receptors within the body:

  • Enzyme Inhibition : The compound’s structural features allow it to bind effectively to COX enzymes, which play a pivotal role in the conversion of arachidonic acid to prostaglandins—mediators of inflammation.
  • Receptor Interaction : Preliminary studies suggest that TMQA may also interact with various receptors involved in pain and inflammation pathways, although more detailed investigations are required to elucidate these mechanisms fully.

Case Studies and Research Findings

Several studies have explored the biological implications of TMQA and similar compounds:

  • Case Study 1 : In vitro assays demonstrated that certain derivatives of TMQA showed promising results in reducing inflammation in models mimicking acute inflammatory responses. The IC50 values for COX-2 inhibition ranged significantly among derivatives, with some showing values as low as 150 nM .
  • Case Study 2 : A comparative analysis of quinazoline derivatives indicated that modifications at specific positions on the quinazoline ring could enhance anti-inflammatory activity. This suggests a structure-activity relationship that could guide future drug design efforts .

Data Table: Biological Activity Summary

Compound NameMolecular FormulaMolecular WeightCOX-2 Inhibition IC50 (nM)Selectivity Index (COX-1/COX-2)
TMQAC13H14N2O3246.26 g/mol150570.6
Derivative AC13H14N2O3246.26 g/mol200300
Derivative BC13H14N2O3246.26 g/mol100400

Scientific Research Applications

Pharmaceutical Applications

  • Antioxidant Activity :
    • TMQA has been studied for its antioxidant properties, which can help mitigate oxidative stress in biological systems. Research indicates that compounds with similar structures can scavenge free radicals and reduce cellular damage .
  • Anti-inflammatory Effects :
    • The compound has shown potential in reducing inflammation in various models. In vitro studies suggest that TMQA can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .
  • Antimicrobial Properties :
    • Preliminary studies indicate that TMQA exhibits antimicrobial activity against several bacterial strains. This suggests its potential use in developing new antimicrobial agents.

Cosmetic Applications

  • Skin Care Formulations :
    • TMQA is being explored for its use in cosmetic formulations due to its skin-soothing properties. Studies have demonstrated that it can enhance skin hydration and improve the overall texture of topical products .
  • Stabilizing Agent :
    • The compound's chemical stability makes it an excellent candidate for stabilizing emulsions in cosmetic products. Its ability to maintain the integrity of formulations is crucial for product efficacy and shelf life.

Agricultural Applications

  • Plant Growth Promotion :
    • Research has suggested that compounds similar to TMQA may promote plant growth by enhancing nutrient uptake and improving resistance to environmental stressors. This could lead to its application as a bio-stimulant in agriculture .
  • Pesticide Development :
    • The antimicrobial properties of TMQA also open avenues for developing eco-friendly pesticides, providing an alternative to synthetic chemicals that often harm beneficial organisms .

Case Studies and Research Findings

StudyFocusFindings
Study 1Antioxidant ActivityDemonstrated significant free radical scavenging activity, suggesting potential in therapies aimed at oxidative stress-related diseases .
Study 2Anti-inflammatory EffectsShowed reduction in inflammatory markers in cellular models, indicating therapeutic potential for inflammatory conditions .
Study 3Cosmetic FormulationDeveloped a moisturizing cream incorporating TMQA, which exhibited enhanced skin hydration compared to controls.
Study 4Plant GrowthField trials indicated improved crop yields when treated with TMQA-based formulations compared to untreated controls .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The quinazolinone scaffold is highly modifiable, and substituents significantly influence physicochemical and biological properties. Key comparisons include:

Compound Substituents Heterocycle Key Features
(2,7,8-Trimethyl-4-oxoquinazolin-3(4H)-yl)acetic acid (Target) 2,7,8-Trimethyl Quinazolinone Enhanced lipophilicity due to methyl groups; potential for improved membrane permeability.
2-(4-(2-(4-Chlorophenyl)-4-oxoquinazolin-3(4H)-yl)phenyl)acetic acid (3d) 4-Chlorophenyl Quinazolinone Chlorine increases molecular weight (Cl: 35.45 g/mol) and may enhance bioactivity .
(6-Methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid 6-Methyl, sulfur-containing ring Thienopyrimidinone Sulfur atom introduces electronic effects; lower molecular weight (224.24 g/mol) .
[6-Iodo-4-oxo-3-(4-hydroxy-phenyl)quinazolin-2-ylsulfanyl]-acetic acid 6-Iodo, 4-hydroxyphenyl, sulfanyl group Quinazolinone Iodine (126.90 g/mol) increases steric bulk; sulfanyl group may alter redox properties .
4-((4-Oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)methyl)benzoic acid Tetrahydro ring, benzoic acid Tetrahydroquinazolinone Saturated ring reduces planarity, potentially decreasing DNA intercalation .

Physicochemical Properties

  • Thienopyrimidinone derivatives (e.g., ) have higher molecular weights (~286 g/mol) but lack data on thermal stability .
  • Solubility :

    • Acetic acid derivatives generally exhibit moderate aqueous solubility at physiological pH. The hydrochloride salt in (310.56 g/mol) shows enhanced solubility in polar solvents compared to free acids .

Preparation Methods

Formation of 2-Methyl-4H-benzoxazin-4-one Intermediate

Anthranilic acid is reacted with acetic anhydride under reflux conditions to form 2-methyl-4H-benzoxazin-4-one, an important intermediate. The reaction parameters are as follows:

Reagents Conditions Yield (%) Notes
Anthranilic acid 0.1 mol Starting material
Acetic anhydride 0.2 mol, reflux 4 hrs 62% Reflux at ~210 °C for 10 min
Work-up Vacuum evaporation, wash with petroleum ether Pale-yellow solid obtained

This intermediate is moisture sensitive and prone to hydrolysis, thus requiring careful handling.

Conversion to 2-Methyl-3(4H)-quinazolinone

The benzoxazinone intermediate is treated with ammonium acetate in situ to cyclize and form 2-methyl-3(4H)-quinazolinone. This step is typically conducted by adding ammonium acetate to the reaction mixture post reflux, followed by cooling, filtration, and recrystallization from ethanol to yield the quinazolinone core with high purity.

Introduction of the Acetic Acid Side Chain

Alkylation with Ethyl Chloroacetate

The quinazolinone core is deprotonated using sodium hydride in anhydrous DMF at low temperature (0°C), followed by the addition of ethyl chloroacetate to introduce the acetic acid moiety as an ester:

Step Reagents/Conditions Time Notes
Deprotonation Sodium hydride (60%), 0°C to RT 1 hour Controlled addition to avoid side reactions
Alkylation Ethyl chloroacetate, RT 4 hours Monitored by TLC
Work-up Quenching with water Ester intermediate obtained

The ester product can be hydrolyzed subsequently to yield the free acetic acid derivative.

The introduction of methyl groups at positions 7 and 8 on the quinazolinone ring (to obtain the 2,7,8-trimethyl derivative) can be achieved by starting from appropriately substituted anthranilic acid derivatives or by methylation of the quinazolinone ring post-synthesis using methylating agents under controlled conditions. Specific protocols for selective methylation are less commonly detailed but may involve:

  • Use of methyl iodide or dimethyl sulfate with strong bases.
  • Directed ortho-metalation followed by methylation.

This step is critical to achieve the trimethyl substitution pattern characteristic of the target compound.

Alternative Green Synthesis Approaches

Recent advances have explored green chemistry approaches for quinazolinone synthesis, employing natural deep eutectic solvents (NADES) and molecular sieves to facilitate condensation reactions under milder and more environmentally friendly conditions. For example, choline chloride-based NADES have been used to synthesize 3-substituted quinazolinones efficiently, which could be adapted for the preparation of acetic acid derivatives.

Summary Table of Preparation Steps

Step No. Reaction Stage Reagents/Conditions Product/Intermediate Yield (%) Reference
1 Formation of benzoxazinone intermediate Anthranilic acid + Acetic anhydride, reflux 2-methyl-4H-benzoxazin-4-one 62
2 Cyclization to quinazolinone Ammonium acetate, in situ 2-methyl-3(4H)-quinazolinone High
3 Alkylation with ethyl chloroacetate Sodium hydride, ethyl chloroacetate, DMF Ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetate
4 Hydrolysis to acetic acid Acid/base hydrolysis 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid [Inferred]
5 Methylation at 7,8 positions Methylating agents (e.g., methyl iodide) This compound [Inferred]
6 Green synthesis alternative NADES, molecular sieves 3-substituted quinazolinones Efficient

Research Findings and Analytical Data

  • The synthesized quinazolinone derivatives, including acetic acid substituted compounds, have been characterized by melting point, thin-layer chromatography (TLC), FT-IR, GC-MS, and NMR spectroscopy to confirm structure and purity.
  • Spectral data typically show characteristic carbonyl stretches (~1700 cm⁻¹) in IR and distinctive proton signals for methyl and methylene groups in NMR.
  • Elemental analysis and high-resolution mass spectrometry (HRMS) confirm molecular formula and substitution patterns.
  • Biological evaluation of related compounds suggests potential for enzyme inhibition, highlighting the importance of precise synthetic control over substitution.

Q & A

Q. How can researchers design multi-target inhibition studies for this compound?

  • Methodology :
  • Network pharmacology : Use STRING or KEGG databases to identify interconnected targets (e.g., kinases, GPCRs).
  • Selectivity assays : Screen against panels of recombinant enzymes (e.g., Eurofins CEREP) to quantify off-target effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2,7,8-trimethyl-4-oxoquinazolin-3(4H)-yl)acetic acid
Reactant of Route 2
(2,7,8-trimethyl-4-oxoquinazolin-3(4H)-yl)acetic acid

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